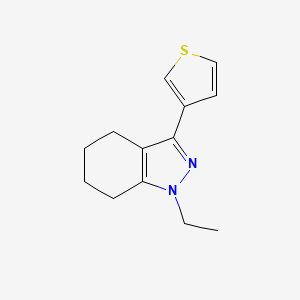

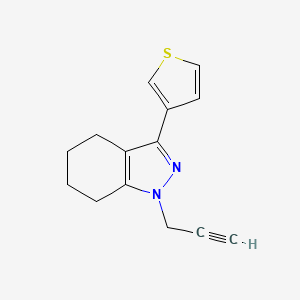

![molecular formula C10H10N2OS B1479881 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol CAS No. 2098090-08-3](/img/structure/B1479881.png)

3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol

Übersicht

Beschreibung

Synthesis Analysis

While there isn’t specific information on the synthesis of “3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole”, there are related studies on the synthesis of similar compounds. For instance, a study reported the synthesis of ester and amide derivatives of 1-phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid . Another study discussed the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Pyrazolderivate, einschließlich desjenigen, an dem Sie interessiert sind, zeigen nachweislich eine hervorragende antimikrobielle Aktivität. Sie wurden gegen verschiedene Bakterien und Pilze getestet und zeigten vielversprechende Ergebnisse im Vergleich zu Standard-Antibiotika und Antimykotika .

Antioxidative Eigenschaften

Diese Verbindungen wurden auch durch grüne Synthesewege als Antioxidantien synthetisiert. Sie spielen eine bedeutende Rolle beim Schutz vor oxidativen Stress-bedingten Krankheiten .

Biologische Anwendungen

Die Pyrazolderivate sind bekannt für ihre vielfältigen biologischen Anwendungen. Sie haben sich unter anderem als Antidiabetika, Anästhetika und Antioxidantien gezeigt .

Medizinische Chemie

Thiophen, ein Kernbestandteil der fraglichen Verbindung, hat eine breite Palette therapeutischer Eigenschaften. Es hat aufgrund seiner Wirksamkeit bei der Behandlung verschiedener Krankheiten bedeutende Anwendungen in der medizinischen Chemie .

Materialwissenschaft

Thiophenderivate stoßen aufgrund ihrer vielfältigen industriellen Anwendungen auch in der Materialwissenschaft auf großes Interesse .

Synthese von Thiophenderivaten

Neuere Strategien zur Synthese von Thiophenderivaten umfassen Cyclisierungsprozesse, die trisubstituierte Thiophenderivate mit Potenzial für die Weiterentwicklung der Anwendung ergeben .

Zukünftige Richtungen

The future directions for “3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole” could involve further exploration of its synthesis, characterization, and potential biological activities. For instance, a review on the green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives suggests that these compounds can be targeted for the discovery of new drugs and can be readily prepared owing to recent advances in synthetic medicinal chemistry .

Wirkmechanismus

Target of Action

It is known that thiophene derivatives, which include this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .

Mode of Action

It is known that pyrazoles, which include this compound, can form pyrazolium ions which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .

Biochemical Pathways

It is known that thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Pharmacokinetics

It is known that n-phenyl pyrazoline derivatives, which include this compound, had good pharmacokinetic properties according to an adme study .

Result of Action

It is known that pyrazoles, which include this compound, are known for their anti-inflammatory activity, analgesic and cox inhibition .

Action Environment

It is known that tetramic acid derivatives, which include this compound, exist in secondary metabolites from various terrestrial and marine organisms and have favorable compatibility with the environment .

Biochemische Analyse

Biochemical Properties

3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory effects on certain enzymes, such as kinases, which are crucial for cell signaling pathways . Additionally, it can bind to proteins involved in inflammatory responses, potentially modulating their activity and reducing inflammation . The interactions between 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole and these biomolecules are primarily driven by its unique structural features, which allow it to form stable complexes with target proteins and enzymes.

Cellular Effects

The effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division . Additionally, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has been shown to induce apoptosis in certain cell types, further highlighting its potential as an anti-cancer agent . Its impact on cellular metabolism includes altering the levels of specific metabolites and affecting metabolic flux, which can have downstream effects on cell function and viability .

Molecular Mechanism

The molecular mechanism of action of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their ability to phosphorylate target proteins . Additionally, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in cell growth, apoptosis, and other critical cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole have been observed to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole remains stable under certain conditions, but can degrade over time when exposed to specific environmental factors . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in vitro and in vivo . These temporal effects highlight the importance of understanding the stability and degradation kinetics of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively inhibit tumor growth without causing significant toxicity . Higher doses have been associated with adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies indicate that careful dosage optimization is crucial for maximizing the therapeutic benefits of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole while minimizing its potential toxic effects .

Metabolic Pathways

3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is involved in several metabolic pathways, interacting with various enzymes and cofactors . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The effects of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolic pathways . These interactions are critical for understanding the pharmacokinetics and pharmacodynamics of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole in vivo.

Transport and Distribution

The transport and distribution of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain tissues . Additionally, binding proteins can facilitate the distribution of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within the body, affecting its localization and bioavailability . Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic efficacy of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole.

Subcellular Localization

The subcellular localization of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria could affect cellular metabolism and apoptosis .

Eigenschaften

IUPAC Name |

3-thiophen-2-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-2-9(14-5-1)10-7-6-13-4-3-8(7)11-12-10/h1-2,5H,3-4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRHUFLZAVNAPJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1NN=C2C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

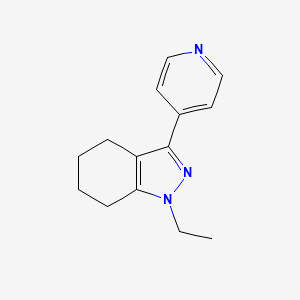

![1-Methyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479801.png)

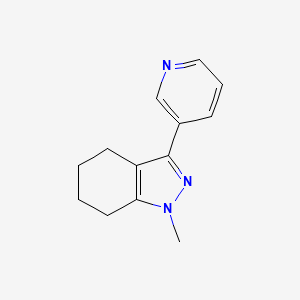

![3-(Pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479802.png)

![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479806.png)

![2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479814.png)

![1-ethyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1479815.png)

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479816.png)

![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479818.png)

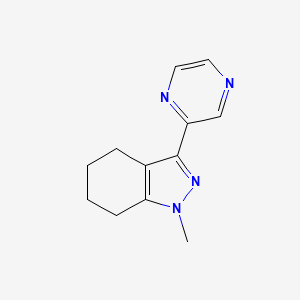

![3-(Pyrazin-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479819.png)

![2-(3-(thiophen-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1479820.png)